molecular formula C21H18N4O4S B11022296 2-[2-(2-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-[2-(2-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11022296
M. Wt: 422.5 g/mol
InChI Key: KZXSMAOEOVLIJF-UHFFFAOYSA-N
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Description

2-[2-(2-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a thiadiazole ring, an isoindole core, and a methoxyphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole core, followed by the introduction of the thiadiazole ring and the methoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-[2-(2-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[2-(2-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(2-hydroxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
  • **2-[2-(2-chlorophenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Uniqueness

The uniqueness of 2-[2-(2-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[2-(2-methoxyphenyl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C21H18N4O4S/c1-12-23-24-21(30-12)22-18(26)14-7-8-15-16(11-14)20(28)25(19(15)27)10-9-13-5-3-4-6-17(13)29-2/h3-8,11H,9-10H2,1-2H3,(H,22,24,26)

InChI Key

KZXSMAOEOVLIJF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=CC=C4OC

Origin of Product

United States

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